(E)-2-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide
Description
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Properties
IUPAC Name |
(E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-18-13-6-4-12(5-7-13)8-10-20(16,17)15-11-14-3-2-9-19-14/h2-10,15H,11H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCCJQDMEHTUNZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide, also known by its CAS number 339104-61-9, is a sulfonamide compound featuring a unique combination of aromatic and heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a molecular weight of 445.55 g/mol and features a sulfonamide group that is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues in target proteins, while the aromatic and heterocyclic components facilitate π-π interactions and hydrophobic contacts. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of this compound. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects against several viral targets. For instance, it has shown efficacy against the Hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the micromolar range .
Anticancer Properties
The compound has also been evaluated for its anticancer activities. In cell line studies, it demonstrated antiproliferative effects against various cancer cells. For example, it was found to reduce cell viability in human cancer cell lines such as HCT116 and OVCAR-8 with IC50 values ranging from 7.76 µM to 9.76 µM . The presence of the methoxyphenyl group appears to enhance its cytotoxicity.
Study 1: Inhibition of Kinases
A study focused on substituted pyrazole-based kinase inhibitors included this compound as a reference compound. The results indicated that modifications in the structure could lead to enhanced inhibitory activity against specific kinases involved in cancer progression .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of sulfonamide derivatives revealed that specific substituents on the thiophene ring significantly impacted biological activity. Compounds with electron-donating groups showed improved potency against viral replication .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that sulfonamide derivatives, including (E)-2-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide, exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed potent activity against various bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold .
Anticancer Properties
The compound's structural similarity to known anticancer agents has prompted investigations into its efficacy against cancer cell lines. Preliminary studies have shown that it may induce apoptosis in certain cancer cells, making it a candidate for further development in oncology .
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. Research indicates that this compound could inhibit pro-inflammatory cytokines, which is crucial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Drug Design and Synthesis
The compound serves as a valuable building block in drug design, particularly for creating libraries of derivatives aimed at optimizing biological activity. Techniques such as combinatorial chemistry can be employed to synthesize various analogs with enhanced properties .
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing this compound using a straightforward reaction pathway involving the condensation of appropriate precursors. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity .
Case Study 2: Biological Evaluation
In another investigation, the biological activity of the compound was assessed against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that it inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
